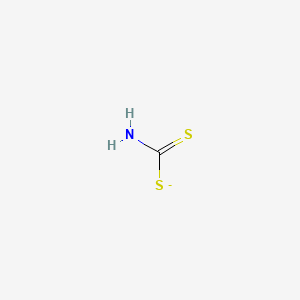

Dithiocarbamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

CH2NS2- |

|---|---|

Molekulargewicht |

92.17 g/mol |

IUPAC-Name |

carbamodithioate |

InChI |

InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4)/p-1 |

InChI-Schlüssel |

DKVNPHBNOWQYFE-UHFFFAOYSA-M |

Kanonische SMILES |

C(=S)(N)[S-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dithiocarbamate Synthesis and Characterization for Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) are a versatile class of organosulfur compounds characterized by the functional group R₂NCS₂⁻.[1] Their strong metal-chelating properties have led to their widespread use in various fields, including agriculture as pesticides and fungicides, in the rubber industry as vulcanization accelerators, and increasingly in medicine and drug development due to their diverse biological activities.[1][2] These activities include antimicrobial, antioxidant, and anticancer properties, often stemming from their ability to interact with key cellular signaling pathways.[3] This guide provides a comprehensive overview of the fundamental principles and techniques for the synthesis and characterization of dithiocarbamates, tailored for researchers and scientists new to this area.

Core Concepts: The Chemistry of Dithiocarbamates

The synthesis of dithiocarbamates is typically a straightforward one-pot reaction involving a primary or secondary amine, carbon disulfide (CS₂), and a base.[1][4] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is unstable and is deprotonated by a base to form a stable dithiocarbamate salt.[4] The general reaction is illustrated below:

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O

The choice of the amine precursor allows for the synthesis of a wide variety of dithiocarbamates with different steric and electronic properties, which in turn influences their chemical and biological activities.[1]

Synthesis of Dithiocarbamates: A Step-by-Step Protocol

This section provides a detailed experimental protocol for the synthesis of a sodium this compound salt, a common precursor for further reactions, such as the formation of metal complexes.[4]

Experimental Protocol: Synthesis of Sodium N,N-diethylthis compound

Materials:

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (or water)

-

Diethyl ether (for washing)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Desiccator

Procedure:

-

Preparation: In a round-bottom flask placed in an ice bath (0-4 °C), dissolve diethylamine (1 equivalent) and sodium hydroxide (1 equivalent) in ethanol.[4]

-

Reaction: While stirring the solution vigorously, add carbon disulfide (1 equivalent) dropwise using a dropping funnel. This reaction is often exothermic.[4]

-

Precipitation: Continue stirring the reaction mixture in the ice bath for 1-2 hours. The sodium N,N-diethylthis compound salt will typically precipitate as a white or pale yellow solid.[4]

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.[1]

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.[1]

-

Drying: Dry the purified product in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel or anhydrous calcium chloride).[4][5]

Characterization of Dithiocarbamates

Accurate characterization is crucial to confirm the successful synthesis and purity of the this compound product. The following techniques are commonly employed.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups in dithiocarbamates. The most important vibrational bands are the C-N (thioureide) and C-S stretching frequencies.[6]

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| ν(C-N) thioureide | 1450 - 1550 | The position of this band indicates the degree of double bond character in the C-N bond. A higher frequency suggests greater double bond character due to electron delocalization.[6][7] |

| ν(C-S) | 950 - 1050 | The presence of a single strong band in this region is indicative of a bidentate chelation of the this compound ligand to a metal center. A splitting of this band may suggest monodentate coordination.[7] |

| ν(M-S) | 300 - 470 | The appearance of this band in metal complexes is direct evidence of the formation of a metal-sulfur bond.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and electronic environment of the atoms in the this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will show signals corresponding to the protons on the alkyl or aryl groups attached to the nitrogen atom. The chemical shifts and coupling patterns are used to confirm the structure of the organic backbone.

¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly useful for identifying the carbon atom of the NCS₂ group.

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| N-CS₂ | 190 - 210 |

| Alkyl/Aryl Carbons | Varies depending on the R groups |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized this compound and to gain information about its fragmentation pattern, further confirming its structure.[8][9] Various ionization techniques such as Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) can be employed.[8]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are compared with the calculated theoretical values to confirm the empirical formula of the synthesized this compound.[10]

Visualizing Key Processes

Diagrams are essential for understanding the relationships between different concepts in this compound chemistry.

Caption: General synthesis scheme for dithiocarbamates.

Caption: Experimental workflow for this compound synthesis and analysis.

Dithiocarbamates in Biological Signaling

A key area of interest for dithiocarbamates in drug development is their ability to modulate cellular signaling pathways. One of the most well-studied targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival.[3] Dithiocarbamates can inhibit NF-κB activation, which is a promising strategy for anti-inflammatory and anticancer therapies.

Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamates.

Conclusion

This guide has provided a foundational understanding of the synthesis and characterization of dithiocarbamates for researchers and scientists. The straightforward synthetic methodology, coupled with a range of powerful analytical techniques, makes this class of compounds accessible for exploration. The diverse biological activities of dithiocarbamates, particularly their interaction with key signaling pathways like NF-κB, underscore their potential in drug discovery and development. By following the protocols and understanding the characterization data outlined in this guide, researchers can confidently synthesize and evaluate novel this compound derivatives for a wide array of applications.

References

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. benchchem.com [benchchem.com]

- 7. ajrconline.org [ajrconline.org]

- 8. Direct analysis of this compound fungicides in fruit by ambient mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid and sensitive analysis of this compound fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uokerbala.edu.iq [uokerbala.edu.iq]

Dithiocarbamate Complexes as Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dithiocarbamate complexes have emerged as a promising class of compounds in the field of oncology. Their diverse mechanisms of action, including proteasome inhibition, modulation of critical signaling pathways, and induction of oxidative stress, make them attractive candidates for the development of novel anticancer therapeutics. This technical guide provides an in-depth review of the current landscape of this compound complexes as anticancer agents, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Presentation: In Vitro Cytotoxicity

The anticancer potential of this compound complexes is primarily evaluated through in vitro cytotoxicity assays, which determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). The following tables summarize the IC50 values of various this compound complexes against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Organotin(IV) this compound Complexes

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Diphenyltin(IV) diisopropylthis compound | Jurkat E6.1 | < 1.0 | [1] |

| Diphenyltin(IV) diallylthis compound | Jurkat E6.1 | < 1.0 | [1] |

| Triphenyltin(IV) diisopropylthis compound | Jurkat E6.1 | 0.67 - 0.94 | [1] |

| Triphenyltin(IV) diallylthis compound | Jurkat E6.1 | 0.67 - 0.94 | [1] |

| Triphenyltin(IV) diethylthis compound (B1195824) | Jurkat E6.1 | 0.67 - 0.94 | [1] |

| Dimethyltin(IV) diisopropylthis compound | Jurkat E6.1 | > 1.0 | [1] |

| Dimethyltin(IV) diethylthis compound | Jurkat E6.1 | > 1.0 | [1] |

| Diphenyltin(IV) N-ethyl-N-benzylthis compound | A549 | 0.52 | [2] |

| Cisplatin | A549 | 32 | [2] |

Table 2: Cytotoxicity of Gold(III) this compound Complexes

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| [Au(tpy)(dmdtc)]PF6 | Caco-2/TC7 | Not specified | [3] |

| [Au(ppy)(dmdtc)]PF6 | Caco-2/TC7 | Not specified | [3] |

| [Au(tpy)(dedtc)]PF6 | Caco-2/TC7 | Not specified | [3] |

| [Au(ppy)(dedtc)]PF6 | Caco-2/TC7 | Not specified | [3] |

| [Au(tpy)(dbdtc)]PF6 | Caco-2/TC7 | Not specified | [3] |

| [Au(ppy)(dbdtc)]PF6 | Caco-2/TC7 | Not specified | [3] |

| Auranofin | Caco-2/TC7 | 2.10 ± 0.40 | [4] |

| Cisplatin | Caco-2/TC7 | 45.60 ± 8.08 | [4] |

| Gold(III) this compound complexes (general) | MDA-MB-231, BT-333, UWB1.289 | Varies | [5] |

| Bipyridine gold(III) this compound (Cpd 1) | MCF-7 | 0.27 - 0.47 | [6] |

| Bipyridine gold(III) this compound (Cpd 1) | PC3 | 0.42 - 1.6 | [6] |

| Bipyridine gold(III) this compound (Cpd 1) | A2780 | 0.18 - 0.73 | [6] |

| Bipyridine gold(III) this compound (Cpd 1) | A2780cis | 0.17 - 0.45 | [6] |

Table 3: Cytotoxicity of Copper(II) and Other Metal this compound Complexes

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Cu(II) cysteine this compound | MCF-7 | 639.35 (µg/mL) | |

| Cu(II) isoleucine this compound | MCF-7 | 98.17 (µg/mL) | |

| Ni(II) Proline this compound | MCF-7 | 315.70 (µg/mL) | [7] |

| Mn(II) Arginine this compound | MCF-7 | 211.53 (µg/mL) | [8] |

| Ni(II) Cysteine-Tyrosine this compound | MCF-7 | 618.40 (µg/mL) | [9] |

| Pd(II) complex 1 | AGS | 0.68 (µg/mL) | [10] |

| Pd(II) complex 2 | AGS | 0.78 (µg/mL) | [10] |

| Pd(II) complex 3 | AGS | 0.94 (µg/mL) | [10] |

| Pd(II) complex 1 | Kyse-30 | 0.87 (µg/mL) | [10] |

| Pd(II) complex 2 | Kyse-30 | 1.02 (µg/mL) | [10] |

| Pd(II) complex 3 | Kyse-30 | 1.06 (µg/mL) | [10] |

| Pd(II) complex 1 | HepG2 | 0.89 (µg/mL) | [10] |

| Pd(II) complex 2 | HepG2 | 0.95 (µg/mL) | [10] |

| Pd(II) complex 3 | HepG2 | 1.09 (µg/mL) | [10] |

| Cisplatin | AGS | 3.76 (µg/mL) | [10] |

| Cisplatin | Kyse-30 | 2.00 (µg/mL) | [10] |

| Cisplatin | HepG2 | 2.09 (µg/mL) | [10] |

| Heteroleptic Pd(II) this compound 1 | HeLa | 22.176 | [11] |

| Heteroleptic Pd(II) this compound 2 | HeLa | 26.166 | [11] |

| Cisplatin | HeLa | 78.075 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of this compound complexes as anticancer agents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound complex (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound complex in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][10][12]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound complex (test compound)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period with the test compound, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. The IC50 value is determined as described for the MTT assay.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7][11]

Materials:

-

Cancer cell lines

-

This compound complex (test compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in appropriate culture vessels and treat with the this compound complex at the desired concentrations for a specific time period. Include an untreated control.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium to include any detached apoptotic cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Signaling Pathways and Mechanisms of Action

This compound complexes exert their anticancer effects through the modulation of several key cellular signaling pathways.

Proteasome Inhibition

The ubiquitin-proteasome system is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. This compound complexes, particularly those with copper and gold, are potent inhibitors of the 26S proteasome.[2][6][8][9][13] This inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately triggering cancer cell death.

Caption: this compound complexes inhibit the 26S proteasome, leading to apoptosis.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. Dithiocarbamates can inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[8][14][15][16][17][]

Caption: Dithiocarbamates inhibit the NF-κB pathway by blocking IKK activation.

Induction of Reactive Oxygen Species (ROS) and Apoptosis

This compound complexes, particularly those containing redox-active metals like copper, can induce the generation of reactive oxygen species (ROS) within cancer cells.[1][19][20][21][22] Elevated ROS levels lead to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.

Caption: this compound complexes induce ROS, leading to mitochondrial-mediated apoptosis.

Conclusion

This compound complexes represent a versatile and potent class of anticancer agents with multifaceted mechanisms of action. The quantitative data presented herein highlights their efficacy against a broad range of cancer cell lines, often surpassing that of established chemotherapeutic drugs. The detailed experimental protocols provide a foundation for the continued investigation and development of these promising compounds. A thorough understanding of their impact on key signaling pathways, such as proteasome and NF-κB inhibition, and their ability to induce oxidative stress, is crucial for the rational design of next-generation this compound-based cancer therapies. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential.

References

- 1. Mechanism of this compound inhibition of apoptosis: thiol oxidation by this compound disulfides directly inhibits processing of the caspase-3 proenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Tumor Proteasome Activity by Gold Dithiocarbamato Complexes via both Redox-Dependent and –Independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. medchem.upol.cz [medchem.upol.cz]

- 9. Ni(II), Cu(II), and Zn(II) Diethylthis compound Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-based coordination compounds as potent proteasome inhibitors in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of NF-kappaB activation by pyrrolidine this compound prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of nuclear factor-κB signal by pyrrolidine this compound alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 19. The superoxide dismutase inhibitor diethylthis compound has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular level of redox-active copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. rosj.org [rosj.org]

Dithiocarbamate Fungicides: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) are a class of broad-spectrum, non-systemic fungicides that have been a cornerstone of agricultural disease management for decades. Their enduring utility is largely attributed to their multi-site mode of action, which significantly mitigates the development of resistance in fungal populations. This technical guide provides an in-depth exploration of the core mechanisms by which dithiocarbamates exert their fungicidal effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key cellular pathways and workflows involved.

Dithiocarbamates are characterized by the presence of a dithiocarbamate functional group (R₂NCS₂⁻). The fungicidal activity of these compounds is intrinsically linked to their ability to interact with and disrupt multiple vital processes within the fungal cell. This guide will delve into the primary mechanisms, including the inhibition of key enzymes through sulfhydryl group interaction and metal chelation, disruption of cellular respiration, and interference with the ubiquitin-proteasome system.

Core Mechanisms of Action

The fungicidal activity of dithiocarbamates is not attributed to a single, specific target but rather to their ability to interfere with numerous cellular processes simultaneously. This multi-site action is a key advantage in preventing the rapid development of resistance in fungal populations.[1][2] The primary mechanisms are detailed below.

Enzyme Inhibition: Interference with Sulfhydryl Groups and Metal Cofactors

A primary mode of action for dithiocarbamates is the non-specific inhibition of a wide range of enzymes, particularly those containing sulfhydryl (-SH) groups and essential metal cofactors.[1][3]

-

Interaction with Sulfhydryl Groups: Dithiocarbamates and their metabolites, such as isothiocyanates, are highly reactive towards sulfhydryl groups present in the cysteine residues of proteins.[4][5][6] This interaction can lead to the formation of disulfide bonds or the alkylation of the sulfhydryl group, resulting in conformational changes and inactivation of the enzyme. A key enzyme target is glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a crucial enzyme in the glycolytic pathway. Inhibition of GAPDH disrupts energy production within the fungal cell.

-

Metal Chelation: Dithiocarbamates are potent chelating agents, capable of binding to and sequestering essential metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and manganese (Mn²⁺).[1][4][7] These metal ions are essential cofactors for a multitude of metalloenzymes. By chelating these ions, dithiocarbamates disrupt the function of these enzymes, leading to a cascade of metabolic failures.

-

Aldehyde Dehydrogenase (ALDH) Inhibition: Dithiocarbamates are known inhibitors of aldehyde dehydrogenase (ALDH), an enzyme critical for detoxification processes.[1][2][3] The inhibition of ALDH can lead to the accumulation of toxic aldehydes within the fungal cell, contributing to cytotoxicity.

Disruption of Cellular Respiration

Dithiocarbamates interfere with cellular respiration by targeting multiple components of the mitochondrial electron transport chain (ETC). This disruption leads to a severe reduction in ATP synthesis, the primary energy currency of the cell, ultimately leading to cell death.[8]

-

Inhibition of Mitochondrial Complexes: While not as specific as some other fungicides, dithiocarbamates have been shown to inhibit multiple complexes within the ETC. For instance, maneb (B1676018) has been reported to selectively inhibit Complex III of the mitochondrial respiratory chain.[2][3] This blockage of electron flow disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP production by ATP synthase.

Interference with the Ubiquitin-Proteasome System

Emerging evidence suggests that dithiocarbamates, particularly when complexed with copper, can inhibit the 26S proteasome.[1] The proteasome is a critical cellular machinery responsible for the degradation of damaged and misfolded proteins.

-

Accumulation of Ubiquitinated Proteins: Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins within the cell. This accumulation triggers cellular stress, activates apoptotic pathways, and ultimately leads to programmed cell death.

Quantitative Data on this compound Activity

The efficacy of this compound fungicides can be quantified through various parameters, including the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The following tables summarize available quantitative data for dithiocarbamates and related compounds against various enzymes. It is important to note that much of the detailed kinetic data comes from studies on non-fungal enzymes, highlighting a need for more research focused specifically on fungal targets.

| This compound/Thiocarbamate | Enzyme | Organism/System | IC₅₀/ID₅₀/Kᵢ | Reference |

| Zineb | Aromatase (CYP19A1) | Human | IC₅₀: 2.79 µM | [5] |

| Maneb | Aromatase (CYP19A1) | Human | IC₅₀: 3.09 µM | [5] |

| Thiram | Aromatase (CYP19A1) | Human | IC₅₀: 4.76 µM | [5] |

| Ferbam | Aromatase (CYP19A1) | Human | IC₅₀: 6.04 µM | [5] |

| Disulfiram | Aromatase (CYP19A1) | Rat | IC₅₀: 1.90 µM | [5] |

| Maneb | Aromatase (CYP19A1) | Rat | IC₅₀: 2.16 µM | [5] |

| Zineb | Aromatase (CYP19A1) | Rat | IC₅₀: 2.54 µM | [5] |

| Thiram | Aromatase (CYP19A1) | Rat | IC₅₀: 6.99 µM | [5] |

| EPTC | Aldehyde Dehydrogenase (ALDH2) | Rat Liver (in vivo) | ID₅₀: 5.2 mg/kg | [9] |

| Molinate | Aldehyde Dehydrogenase (ALDH2) | Rat Liver (in vivo) | ID₅₀: 3.1 mg/kg | [9] |

| Vernolate | Aldehyde Dehydrogenase (ALDH2) | Rat Liver (in vivo) | ID₅₀: 1.6 mg/kg | [9] |

| Ethiolate | Aldehyde Dehydrogenase (ALDH2) | Rat Liver (in vivo) | ID₅₀: 12 mg/kg | [9] |

| Butylate | Aldehyde Dehydrogenase (ALDH2) | Rat Liver (in vivo) | ID₅₀: 174 mg/kg | [9] |

| This compound Derivative 1a | Carbonic Anhydrase I (hCA I) | Human | Kᵢ: 33.5 nM | [2] |

| This compound Derivative 1a | Carbonic Anhydrase II (hCA II) | Human | Kᵢ: 0.70 nM | [2] |

| This compound Derivative 1a | Carbonic Anhydrase IX (hCA IX) | Human | Kᵢ: 25.4 nM | [2] |

| This compound Derivative 1a | Carbonic Anhydrase XII (hCA XII) | Human | Kᵢ: 20.3 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound fungicides.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to measure the inhibition of various sulfhydryl-containing enzymes (e.g., GAPDH, ALDH) by dithiocarbamates.

Objective: To determine the IC₅₀ value of a this compound fungicide against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme

-

This compound fungicide (e.g., mancozeb, thiram)

-

Assay buffer (pH and composition optimized for the specific enzyme)

-

Cofactors (if required by the enzyme, e.g., NAD⁺)

-

Spectrophotometer or microplate reader

-

96-well microplates or cuvettes

Procedure:

-

Preparation of Reagents:

-

Dissolve the purified enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

-

Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Prepare a stock solution of the substrate and any necessary cofactors in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the this compound dilutions to the wells. Include a control well with the solvent alone.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature to allow for binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

-

-

Measurement of Enzyme Activity:

-

Immediately measure the change in absorbance (or fluorescence) over time using a spectrophotometer or microplate reader. The wavelength will depend on the specific substrate and product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each this compound concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

Proteomics Analysis of Fungal Response to Dithiocarbamates

This protocol outlines a general workflow for identifying and quantifying changes in the fungal proteome following exposure to dithiocarbamates.

Objective: To identify proteins and cellular pathways affected by this compound treatment in a target fungus.

Materials:

-

Fungal culture (e.g., Saccharomyces cerevisiae, Aspergillus nidulans)

-

This compound fungicide

-

Liquid growth medium

-

Lysis buffer

-

Protease inhibitors

-

Protein quantification assay (e.g., Bradford, BCA)

-

Reagents for protein digestion (e.g., trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software

Procedure:

-

Fungal Culture and Treatment:

-

Grow the fungal culture in liquid medium to the mid-log phase.

-

Expose the culture to a sub-lethal concentration of the this compound fungicide for a defined period. Include an untreated control.

-

-

Protein Extraction:

-

Harvest the fungal cells by centrifugation.

-

Wash the cells with a suitable buffer to remove any remaining medium.

-

Lyse the cells using a suitable method (e.g., bead beating, sonication) in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

-

-

Protein Quantification and Digestion:

-

Determine the protein concentration of the extracts using a standard protein assay.

-

Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin to generate peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by LC-MS/MS. The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a fungal protein database to identify the peptides and corresponding proteins.

-

Perform quantitative analysis (label-free or label-based) to determine the relative abundance of proteins between the treated and control samples.

-

Perform bioinformatics analysis (e.g., Gene Ontology, pathway analysis) on the differentially expressed proteins to identify the cellular processes affected by the this compound.

-

Metabolomics Analysis of Fungal Response to Dithiocarbamates

This protocol describes a general workflow for identifying and quantifying changes in the fungal metabolome following this compound exposure.

Objective: To identify metabolites and metabolic pathways altered by this compound treatment in a target fungus.

Materials:

-

Fungal culture

-

This compound fungicide

-

Liquid growth medium

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., methanol/water mixture)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

-

Metabolomics data analysis software

Procedure:

-

Fungal Culture and Treatment:

-

Grow the fungal culture in liquid medium to the mid-log phase.

-

Expose the culture to a sub-lethal concentration of the this compound fungicide for a defined period. Include an untreated control.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench the metabolic activity of the fungal cells by adding a cold quenching solution.

-

Harvest the cells by centrifugation at a low temperature.

-

Extract the metabolites using a suitable extraction solvent.

-

Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation and Analysis:

-

Dry the metabolite extracts and derivatize them if necessary for GC-MS analysis.

-

Analyze the samples using GC-MS or LC-MS to separate and detect the metabolites.

-

-

Data Analysis:

-

Process the raw data to identify and quantify the metabolites.

-

Perform statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between the treated and control groups.

-

Perform pathway analysis to map the altered metabolites to specific metabolic pathways and gain insights into the metabolic perturbations caused by the this compound.

-

Visualizations

Signaling Pathway Diagram

Caption: Multi-site mechanism of action of this compound fungicides.

Experimental Workflow Diagrams

Caption: Workflow for a typical enzyme inhibition assay.

Caption: General workflow for proteomics analysis.

Caption: General workflow for metabolomics analysis.

Conclusion

This compound fungicides remain a vital tool in agriculture due to their broad-spectrum efficacy and, most importantly, their multi-site mechanism of action that curtails the development of resistance.[1][2] Their ability to simultaneously disrupt key enzymatic functions, cellular respiration, and protein homeostasis presents a formidable challenge to fungal pathogens. This technical guide has provided a comprehensive overview of these core mechanisms, supported by available quantitative data and detailed experimental protocols. Further research, particularly in obtaining more specific quantitative data on the inhibition of key fungal enzymes and detailed proteomics and metabolomics studies on this compound-treated fungi, will undoubtedly provide even deeper insights into the intricate interactions between these fungicides and their targets. Such knowledge is crucial for the continued effective and sustainable use of dithiocarbamates in crop protection and for the development of novel antifungal strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Proteomics of industrial fungi: trends and insights for biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large-Scale Metabolomics Reveals A Complex Response of Aspergillus nidulans to Epigenetic Perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The potential of respiration inhibition as a new approach to combat human fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. courses.edx.org [courses.edx.org]

- 9. Development of a sample preparation method for fungal proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Metal-Binding Properties of Dithiocarbamates: A Technical Guide for Researchers

Executive Summary: Dithiocarbamates (DTCs) are a class of organosulfur compounds renowned for their exceptional versatility as chelating agents for a vast range of metal ions.[1][2] Their ability to form stable complexes with transition metals, main group elements, lanthanides, and actinides has made them a cornerstone in coordination chemistry.[1][3] This is attributed to their nature as mono-anionic, 1,1-dithiolate ligands that can stabilize metals in various oxidation states.[1][4] The applications of metal-DTC complexes are extensive, spanning from agriculture and industrial processes to medicine, where they are being actively investigated as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] This technical guide provides an in-depth exploration of the core metal-binding properties of dithiocarbamates, detailed experimental protocols for their characterization, and insights into their mechanisms of action in biological systems, aimed at researchers, scientists, and professionals in drug development.

Introduction to Dithiocarbamates (DTCs)

Dithiocarbamates are organosulfur ligands characterized by the functional group R₂NCS₂⁻.[8] They are readily synthesized from the reaction of a primary or secondary amine with carbon disulfide in a basic medium.[8][9] The two sulfur atoms provide a strong metal-binding capacity, making them potent chelating agents.[4][10] The electronic properties of the ligand can be finely tuned by varying the R groups on the nitrogen atom, which in turn influences the stability and reactivity of the resulting metal complexes.[1][3]

DTCs exhibit key resonance structures, including a dithiocarbamate form, which is a soft donor ligand, and a thioureide form, which is a hard donor.[1][3] This electronic flexibility allows them to stabilize metals in a wide range of oxidation states, from low to unusually high ones (e.g., Fe(IV), Cu(III)).[1][9]

Coordination Chemistry of this compound-Metal Complexes

The versatility of dithiocarbamates as ligands stems from their diverse coordination chemistry.[2][11] The small "bite angle" of the CS₂ group and the soft nature of the sulfur donors make their binding to metal ions highly favorable.[11][12]

2.1 Coordination Modes While dithiocarbamates typically bind to metals in a symmetrical, bidentate chelating fashion through the two sulfur atoms, several other coordination modes are known.[1][13] The most common modes include:

-

Bidentate Chelating: The most prevalent mode, forming a stable four-membered ring with the metal center.[3]

-

Monodentate: One sulfur atom coordinates to the metal center.[1][3]

-

Anisobidentate: Both sulfur atoms coordinate to the metal, but with unequal M-S bond lengths.[1][3]

-

Bidentate Bridging: The this compound ligand bridges two metal centers.[12]

These varied binding modes can lead to a wide range of molecular structures, from simple monomers to complex polymeric assemblies.[12]

Quantitative Analysis of Metal Binding

The stability of metal-dithiocarbamate complexes is a critical factor in their application. Stability constants are used to quantify the affinity of a ligand for a metal ion in solution.

3.1 Stability Constants of Divalent Metal-DTC Complexes The stability of this compound complexes with several divalent transition metals has been determined, often using pH titration techniques.[14] The stability of these complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[14] This order reflects the changes in ionic radii and ligand field stabilization energies across the first-row transition metals. Studies have also shown that for a given metal, the stability can be influenced by the steric and electronic effects of the alkyl groups on the this compound nitrogen.[15][16]

| Metal Ion | This compound Ligand | Overall Stability Constant (log β₂) |

| Mn(II) | Pentamethylene DTC | 8.30 |

| Fe(II) | Pentamethylene DTC | 9.80 |

| Co(II) | Pentamethylene DTC | 13.70 |

| Ni(II) | Pentamethylene DTC | 14.25 |

| Cu(II) | Pentamethylene DTC | 17.00 |

| Zn(II) | Pentamethylene DTC | 10.95 |

| Mn(II) | Diethyl DTC | 7.30 |

| Fe(II) | Diethyl DTC | 9.00 |

| Co(II) | Diethyl DTC | 13.10 |

| Ni(II) | Diethyl DTC | 13.30 |

| Cu(II) | Diethyl DTC | 15.30 |

| Zn(II) | Diethyl DTC | 10.10 |

| Data sourced from a study using the Calvin-Bjerrum pH titration technique in a 60% ethanol-water mixture at 28°C.[14][17] |

Experimental Protocols for Characterization

A multi-faceted approach is required for the synthesis and comprehensive characterization of this compound-metal complexes.

References

- 1. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metal-dithiocarbamate complexes: chemistry and biological activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 5. Synthesis and study of this compound transition metal complexes. [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transition metal this compound complexes - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sysrevpharm.org [sysrevpharm.org]

- 13. Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) this compound complexes - Arabian Journal of Chemistry [arabjchem.org]

- 14. asianpubs.org [asianpubs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Chemical Properties of N,N-Dialkyldithiocarbamates

For Researchers, Scientists, and Drug Development Professionals

N,N-dialkyldithiocarbamates (DTCs) are a versatile class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. Their unique chemical properties, particularly their strong metal-chelating ability, have led to their widespread use in agriculture, industry, and medicine.[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of N,N-dialkyldithiocarbamates, with a focus on their synthesis, structure, coordination chemistry, reactivity, and analytical methodologies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Synthesis and Structure

N,N-dialkyldithiocarbamates are typically synthesized through the reaction of a secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521).[2] The general reaction is as follows:

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O[2]

The structure of the this compound anion is best described by a resonance hybrid of three contributing structures, which explains the partial double bond character of the C-N bond and the delocalization of the negative charge over the two sulfur atoms.[3] This resonance contributes to their stability and strong metal-chelating properties.

Experimental Protocol: Synthesis of Sodium Diethylthis compound (B1195824)

A detailed experimental protocol for the synthesis of sodium diethylthis compound is as follows:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve diethylamine (B46881) in a suitable solvent like ethanol.

-

Addition of Base: Slowly add a solution of sodium hydroxide to the stirred diethylamine solution, maintaining the low temperature.

-

Addition of Carbon Disulfide: Add carbon disulfide dropwise to the reaction mixture. The reaction is exothermic and should be controlled by the rate of addition and cooling.

-

Precipitation and Isolation: The sodium diethylthis compound salt will precipitate out of the solution. The precipitate is then collected by filtration.

-

Purification: The collected solid is washed with a cold solvent, such as acetone, to remove any unreacted starting materials and byproducts.[4]

-

Drying: The purified product is dried under vacuum to yield the final sodium diethylthis compound salt, often as a trihydrate.[4][5]

Coordination Chemistry and Stability of Metal Complexes

A defining characteristic of N,N-dialkyldithiocarbamates is their ability to form stable complexes with a wide range of transition metal ions.[4][6] They typically act as bidentate ligands, coordinating to the metal center through both sulfur atoms.[7] The stability of these metal complexes is influenced by several factors, including the nature of the metal ion and the alkyl substituents on the nitrogen atom.

The stability of metal-dithiocarbamate complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8]

Table 1: Stability Constants (log β₂) of Metal-Dithiocarbamate Complexes

| This compound Ligand | Metal Ion | log β₂ | Conditions | Reference |

| Diethylthis compound (dedtc) | Mn(II) | 6.70 | 60% ethanol-water, 28°C | [8] |

| Fe(II) | 8.02 | 60% ethanol-water, 28°C | [8] | |

| Co(II) | 10.55 | 60% ethanol-water, 28°C | [8] | |

| Ni(II) | 11.20 | 60% ethanol-water, 28°C | [8] | |

| Cu(II) | 13.80 | 60% ethanol-water, 28°C | [8] | |

| Zn(II) | 7.80 | 60% ethanol-water, 28°C | [8] | |

| Pentamethylenethis compound (pipdtc) | Mn(II) | 7.00 | 60% ethanol-water, 28°C | [8] |

| Fe(II) | 8.45 | 60% ethanol-water, 28°C | [8] | |

| Co(II) | 11.20 | 60% ethanol-water, 28°C | [8] | |

| Ni(II) | 11.80 | 60% ethanol-water, 28°C | [8] | |

| Cu(II) | 14.20 | 60% ethanol-water, 28°C | [8] | |

| Zn(II) | 8.20 | 60% ethanol-water, 28°C | [8] | |

| Pyrrolidinethis compound (apdtc) | Mn(II) | 6.30 | 60% ethanol-water, 28°C | [8] |

| Fe(II) | 7.60 | 60% ethanol-water, 28°C | [8] | |

| Co(II) | 10.10 | 60% ethanol-water, 28°C | [8] | |

| Ni(II) | 10.70 | 60% ethanol-water, 28°C | [8] | |

| Cu(II) | 13.20 | 60% ethanol-water, 28°C | [8] | |

| Zn(II) | 7.30 | 60% ethanol-water, 28°C | [8] |

Experimental Protocol: Determination of Stability Constants by pH Titration

The stability constants of metal-dithiocarbamate complexes can be determined using the Calvin-Bjerrum pH titration technique as modified by Irving and Rossotti.[8]

-

Solution Preparation: Prepare standard solutions of the this compound ligand, the metal salt, a strong acid (e.g., nitric acid), and a strong base (e.g., sodium hydroxide) in a suitable solvent system (e.g., 60% ethanol-water) of a known ionic strength.[8]

-

Titration Sets: Perform three sets of titrations against the standard base solution:

-

(a) Acid alone.

-

(b) Acid + Ligand.

-

(c) Acid + Ligand + Metal salt.[8]

-

-

pH Measurement: Record the pH of the solution after each addition of the base using a calibrated pH meter.[8]

-

Data Analysis: From the titration curves, calculate the average number of protons associated with the ligand (n̅ₐ) and the average number of ligands attached to the metal ion (n̅).

-

Formation Curve: Plot n̅ against the negative logarithm of the free ligand concentration (pL) to obtain the formation curve.

-

Stability Constant Calculation: The stepwise stability constants (K₁, K₂) can be determined from the formation curve at n̅ = 0.5 and n̅ = 1.5, respectively. The overall stability constant (β₂) is the product of the stepwise constants (β₂ = K₁ * K₂).[8]

Reactivity and Chemical Properties

Acidity and pKa:

Dithiocarbamic acids are unstable and readily decompose. Their acidity is an important parameter influencing their reactivity and stability.

Table 2: pKa Values of Dithiocarbamic Acids

| Dithiocarbamic Acid | pKa | Conditions | Reference |

| Dithiocarbamic acid | 2.95 | 25°C | [9] |

| N,N-Dimethyldithiocarbamic acid | 4.21 (Predicted) | N/A | [10][11] |

Redox Properties:

N,N-dialkyldithiocarbamates can undergo oxidation to form thiuram disulfides. This redox chemistry is often reversible and plays a role in their biological activity.[2]

2 R₂NCS₂⁻ ⇌ (R₂NCS₂)₂ + 2e⁻

The metal complexes of dithiocarbamates also exhibit rich redox chemistry, with the metal center often being stabilized in various oxidation states.[6]

Decomposition:

Dithiocarbamates are susceptible to decomposition, particularly in acidic conditions, yielding carbon disulfide and the corresponding amine.[12] This acid-catalyzed hydrolysis can be inhibited by complexation with metal ions.

Spectroscopic Properties

The structure and bonding in N,N-dialkyldithiocarbamates and their metal complexes can be elucidated using various spectroscopic techniques.

Table 3: Key Spectroscopic Data for N,N-Dialkyldithiocarbamates and their Complexes

| Technique | Region/Chemical Shift | Assignment | Reference |

| Infrared (IR) Spectroscopy | ~1500 cm⁻¹ | ν(C-N) "thioureide" band | [10][13][14] |

| ~1000 cm⁻¹ | ν(C-S) | [10][15] | |

| ~300-400 cm⁻¹ | ν(M-S) in metal complexes | [13] | |

| UV-Visible Spectroscopy | 250-290 nm | π → π* transition (N-C=S) | [15][16][17][18] |

| 320-360 nm | n → π* transition (S-C=S) | [15][16][17][18] | |

| >300 nm (broad) | Ligand-to-Metal Charge Transfer (LMCT) in metal complexes | [15] | |

| ¹H NMR Spectroscopy (for Sodium Diethylthis compound in D₂O) | ~4.03 ppm (quartet) | -CH₂- | [19][20] |

| ~1.23 ppm (triplet) | -CH₃ | [19][20] | |

| ¹³C NMR Spectroscopy | ~200 ppm | -NCS₂- | [21] |

Experimental Protocol: Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Prepare a KBr pellet or a Nujol mull of the solid sample. Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[14][16]

-

UV-Visible Spectroscopy: Dissolve the sample in a suitable solvent (e.g., DMSO, DMF, or ethanol) to a concentration of approximately 10⁻⁵ M.[6][16] Record the absorption spectrum using a UV-Vis spectrophotometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[14][21][22] Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Chemical shifts are reported in ppm relative to a standard (e.g., TMS).

Biological Activity and Signaling Pathways

The chemical properties of N,N-dialkyldithiocarbamates are intrinsically linked to their biological activities, which are of significant interest in drug development.

Enzyme Inhibition:

Dithiocarbamates are known to inhibit various enzymes, often through their ability to chelate essential metal cofactors in the enzyme's active site.[23][24] For instance, they have been shown to inhibit carbonic anhydrases by coordinating to the zinc ion in the active site.[25][26] They can also act as allosteric inhibitors of enzymes like α-glucosidase.[27]

Figure 1. Mechanism of enzyme inhibition by this compound chelation of a metal cofactor.

NF-κB Signaling Pathway Inhibition:

Pyrrolidine this compound (PDTC) is a well-known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[28] NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. Dithiocarbamates can modulate this pathway, often in a metal-dependent manner.[28][29]

Figure 2. Inhibition of the NF-κB signaling pathway by dithiocarbamates.

Copper-Dependent Activity:

The biological effects of many dithiocarbamates are dependent on the presence of copper ions.[29][30] Dithiocarbamates can act as ionophores, transporting copper into cells and forming cytotoxic copper-dithiocarbamate complexes.[1][31] This mechanism is a key area of investigation for the development of anticancer agents.[31]

Figure 3. this compound-mediated transport of copper into cells, leading to cytotoxicity.

Analytical Methodologies

The analysis of dithiocarbamates in various matrices, such as food and environmental samples, is challenging due to their instability.[25] The most common analytical approach involves the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified.

Experimental Protocol: Analysis of Dithiocarbamates by Acid Hydrolysis and GC-MS

This method is widely used for the determination of total this compound content.

-

Sample Preparation: Homogenize the sample (e.g., plant material).

-

Acid Hydrolysis: Place the homogenized sample in a sealed reaction vessel with a solution of stannous chloride in hydrochloric acid. Heat the mixture (e.g., at 80°C) to facilitate the quantitative conversion of dithiocarbamates to carbon disulfide.

-

Extraction of CS₂: The volatile CS₂ is trapped in a suitable organic solvent, such as isooctane.

-

GC-MS Analysis: Inject an aliquot of the organic solvent containing the extracted CS₂ into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Quantification: The concentration of CS₂ is determined by comparing the peak area to a calibration curve prepared from CS₂ standards. The this compound concentration in the original sample is then calculated based on the stoichiometry of the hydrolysis reaction.

This technical guide provides a foundational understanding of the core chemical properties of N,N-dialkyldithiocarbamates. The presented data and experimental protocols offer a practical resource for researchers and scientists working with these important compounds. The intricate relationship between their chemical characteristics and biological activities continues to be an active area of research, with significant potential for the development of new therapeutic agents.

References

- 1. Novel this compound derivatives are effective copper-dependent antimicrobials against Streptococcal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium diethylthis compound - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. rsc.org [rsc.org]

- 5. Foundational Steps in Crafting an Effective Process for Synthesizing Sodium Diethylthis compound Through the Response Surface Method | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. N,N-DIMETHYLDITHIOCARBAMIC ACID | 79-45-8 [chemicalbook.com]

- 12. SODIUM DIETHYLthis compound - Ataman Kimya [atamanchemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. ajrconline.org [ajrconline.org]

- 15. mdpi.com [mdpi.com]

- 16. sysrevpharm.org [sysrevpharm.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Sodium diethylthis compound(148-18-5) 1H NMR spectrum [chemicalbook.com]

- 20. Sodium diethylthis compound trihydrate(20624-25-3) 1H NMR spectrum [chemicalbook.com]

- 21. rsc.org [rsc.org]

- 22. d-nb.info [d-nb.info]

- 23. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Dithiocarbamates inhibit hematopoiesis via a copper-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Nitrogen Substituent Polarity Influences this compound-Mediated Lipid Oxidation, Nerve Copper Accumulation, and Myelin Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Identification of novel this compound-copper complexes targeting p97/NPL4 pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dithiocarbamates: A Comprehensive Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of dithiocarbamate structure-activity relationships (SAR), providing a detailed overview of their therapeutic potential and the experimental methodologies used to evaluate their efficacy. Dithiocarbamates, a versatile class of sulfur-containing compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, neuroprotective, antimicrobial, and enzyme-inhibitory effects. Their ability to chelate metal ions is central to many of their biological functions. This guide aims to provide researchers with a comprehensive resource to inform the rational design of novel this compound-based therapeutic agents.

Core Structure and Chemical Properties

The this compound functional group consists of a central nitrogen atom bonded to two sulfur atoms, with the general formula R¹R²NCSS⁻. The nature of the R¹ and R² substituents profoundly influences the physicochemical properties and biological activity of the molecule. These substituents can be varied to modulate lipophilicity, steric hindrance, and electronic properties, thereby fine-tuning the compound's interaction with biological targets.

Structure-Activity Relationship Studies: Quantitative Data

The biological activity of this compound derivatives is highly dependent on their chemical structure. The following tables summarize the quantitative data from various studies, illustrating the impact of different substituents on their anticancer, enzyme-inhibitory, and antimicrobial activities.

Anticancer Activity

Dithiocarbamates have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their anticancer mechanisms often involve the induction of apoptosis, inhibition of the proteasome, and interference with key signaling pathways. Organotin(IV) this compound complexes, in particular, have shown potent cytotoxicity.[1][2][3][4][5][6][7]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Diphenyltin(IV) diallylthis compound | HT-29 (Colon) | 2.36 | [4] |

| Triphenyltin(IV) diallylthis compound | HT-29 (Colon) | 0.39 | [4] |

| ODTC 4 (triphenyltin(IV) derivative) | CCL-119 (Leukemia) | 0.16 | [3][6] |

| ODTC 5 (triphenyltin(IV) derivative) | CCL-119 (Leukemia) | 0.19 | [3][6] |

| ODTC 2 (diphenyltin(IV) derivative) | CCL-119 (Leukemia) | 0.22 | [3][6] |

| Nickel(II)-dithiocarbamate phenanthroline complexes | MDA-MB-231 (Breast) | Micromolar range | [8] |

| Compound SHD-2 | HeLa (Cervical) | 0.31 | [9] |

| 2-aminobenzothiazole this compound derivative (4h) | SK-OV-3 (Ovarian) | 29.17 | [10] |

| 2-aminobenzothiazole this compound derivative (4c) | SK-OV-3 (Ovarian) | 34.28 | [10] |

| Copper diethylthis compound | U2OS (Osteosarcoma) | 13.3 (24h), 2.37 (48h) | [11] |

Key SAR Observations for Anticancer Activity:

-

Organotin Complexes: Tri-organotin complexes generally exhibit higher cytotoxicity compared to di-organotin complexes.[1][7] The nature of the organic substituents on the tin atom and the this compound ligand influences the activity.

-

Lipophilicity: Increased lipophilicity, often achieved by introducing aromatic or bulky alkyl groups, can enhance cellular uptake and cytotoxicity.

-

Metal Chelation: The ability to chelate metals, particularly copper, is crucial for the proteasome-inhibitory activity of many dithiocarbamates.

Enzyme Inhibition

Dithiocarbamates are potent inhibitors of several enzymes, including carbonic anhydrases and the proteasome. This inhibitory activity is a key mechanism underlying their therapeutic effects.

Carbonic Anhydrase Inhibition

| Compound/Derivative | Isoform | Kᵢ (nM) | Reference |

| Primary amine derivatives (1a-12a) | hCA I | 3.5 - 33.5 | [12][13] |

| Dimethyl- and diethyl-DTCs (13a, 14a) | hCA I | 699 - 790 | [12][13] |

| Various primary and secondary DTCs | hCA II | 0.70 - 4.6 | [12][13] |

| Glycine DTC (11a) | hCA II | 325 | [13] |

| Various DTCs | hCA IX | 3.6 - 1413 | [12][13] |

| Various DTCs | hCA XII | 0.78 - 31.7 | [12][13] |

| Isonipecotic acid derivative (14b) | scCA (yeast) | 6.4 | [14] |

Key SAR Observations for Carbonic Anhydrase Inhibition:

-

Primary vs. Secondary Amines: Dithiocarbamates derived from primary amines are generally more potent inhibitors of hCA I than those from secondary amines.[12][13]

-

Substituent Effects: The nature of the substituents on the nitrogen atom significantly impacts the inhibitory activity and isoform selectivity. Aromatic, aralkyl, and heterocyclic moieties can lead to potent inhibition.[12][13]

α-Glucosidase Inhibition

| Compound Class | Inhibition Type | Key Structural Feature | Reference |

| Benzylamine-containing dithiocarbamates | Noncompetitive | Benzylamine (B48309) moiety | [15] |

| Piperazine-containing dithiocarbamates | Noncompetitive | Piperazine (B1678402) moiety | [15] |

Key SAR Observations for α-Glucosidase Inhibition:

-

Compounds bearing a benzylamine moiety generally exhibit more potent inhibition than piperazine derivatives.[15]

-

Many this compound derivatives act as noncompetitive inhibitors, suggesting binding to an allosteric site.[15]

Antimicrobial Activity

Dithiocarbamates and their metal complexes have shown promising activity against a range of bacteria and fungi. Their mechanism of action is often linked to their ability to chelate essential metal ions or inhibit crucial enzymes in pathogens.

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Diethylthis compound (DDC) | S. epidermidis | 64 | [16] |

| DDC + Cu²⁺ | S. epidermidis | 1 | [16] |

| DDC + Zn²⁺ | S. epidermidis | 16 | [16] |

| Ni(L³¹)₂ (ferrocene functionalized) | S. aureus | 10 | [17] |

| Cu(L³³)₂ (ferrocene functionalized) | S. aureus | 10 | [17] |

| Gold(III)-dithiocarbamate complex 2 | MRSA | 0.07–0.30 (µM) | [18] |

| Gold(III)-dithiocarbamate complex 2 | S. pneumoniae | 1.22–2.44 (µM) | [18] |

| N-Methyl-N–Phenyl this compound complexes | Various bacteria | 0.02 - 2.522 | [19] |

Key SAR Observations for Antimicrobial Activity:

-

Metal Complexes: The formation of metal complexes, particularly with copper and zinc, can significantly enhance the antimicrobial activity of dithiocarbamates.[16]

-

Lipophilicity: As with anticancer activity, increasing the lipophilicity of the molecule can improve its ability to penetrate microbial cell walls.

-

Target Specificity: The structure of the this compound can be modified to target specific microbial enzymes, such as carbonic anhydrases in M. tuberculosis.[17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of this compound derivatives. The following sections provide methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives

General Procedure for the Synthesis of Sodium/Potassium this compound Salts:

This protocol describes a general "one-pot" synthesis for a sodium or potassium dialkylthis compound salt.

-

Reaction Setup: To a solution of the corresponding primary or secondary amine (1 equivalent) in a suitable solvent such as ethanol (B145695) or water, add a solution of sodium hydroxide (B78521) or potassium hydroxide (1 equivalent).

-

Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add carbon disulfide (1.1 equivalents) dropwise with vigorous stirring. The reaction is often exothermic.

-

Precipitation: Continue stirring for 2-4 hours at room temperature. The this compound salt will typically precipitate as a solid.

-

Isolation and Purification: Collect the precipitate by filtration and wash it with a cold solvent like diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product in a desiccator containing a drying agent like silica (B1680970) gel.

General Procedure for the Synthesis of this compound Esters (Markovnikov Addition):

-

Reaction Mixture: Prepare a mixture of an amine (5 mmol) and carbon disulfide (6 mmol) in water (10 mL).

-

Addition of Electrophile: To the vigorously stirred mixture, add an electrophile (6 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Extraction: Extract the product with ethyl acetate (B1210297) (2 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. If necessary, purify the product by flash column chromatography.[20]

Biological Assays

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[6][11]

Western Blot Analysis for EGFR Signaling Pathway:

Western blotting is used to detect specific proteins in a sample. This protocol is for assessing the effect of dithiocarbamates on the phosphorylation of EGFR and its downstream targets like Akt.

-

Cell Lysis: Treat cells with the this compound compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, and phosphorylated Akt (p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[21][22][23][24][25]

Proteasome Activity Assay:

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

-

Lysate Preparation: Prepare cell lysates in a buffer that maintains proteasome integrity.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence of the released AMC (aminomethylcoumarin) using a fluorescence plate reader (Ex/Em = 350/440 nm).

-

Data Analysis: The fluorescence intensity is proportional to the proteasome activity.[26][27][28][29][30]

NF-κB Activity Assay (ELISA-based):

This assay quantifies the activation of the transcription factor NF-κB.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with the this compound compounds.

-

Binding to NF-κB Consensus Sequence: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

-

Primary Antibody Incubation: Add a primary antibody specific for the activated form of NF-κB (e.g., p65 subunit).

-

Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.

-

Substrate Addition and Detection: Add a colorimetric substrate and measure the absorbance using a microplate reader. The absorbance is proportional to the amount of activated NF-κB.[31]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by dithiocarbamates and the experimental workflows used to study them can aid in understanding their mechanism of action and in the design of new experiments.

Caption: General experimental workflow for this compound SAR studies.

Caption: this compound inhibition of the NF-κB signaling pathway.

Caption: this compound inhibition of the EGFR/Akt signaling pathway.

References

- 1. Organotin (IV) this compound Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of organotin (IV) this compound compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study | PLOS One [journals.plos.org]

- 4. Synthesis and cytotoxic activity of organotin(IV) diallylthis compound compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of organotin (IV) this compound compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. flore.unifi.it [flore.unifi.it]

- 15. This compound derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Novel gold(III)-dithiocarbamate complex targeting bacterial thioredoxin reductase: antimicrobial activity, synergy, toxicity, and mechanistic insights [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. resources.novusbio.com [resources.novusbio.com]

- 28. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Inhibition of nuclear factor-κB signal by pyrrolidine this compound alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Use of Dithiocarbamates in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) are a class of organosulfur compounds that have been a cornerstone of agricultural disease management for over eight decades.[1] First introduced in the 1930s, these fungicides are valued for their broad-spectrum efficacy, low cost of production, and a multi-site mode of action that confers a low risk of resistance development in fungal pathogens.[1][2] This technical guide provides a comprehensive overview of the agricultural applications of dithiocarbamates, detailing their mechanism of action, quantitative efficacy and toxicity data, experimental protocols for their analysis and functional characterization, and their impact on key cellular signaling pathways.

Dithiocarbamates are synthesized from the reaction of a primary or secondary amine with carbon disulfide.[2] In agricultural formulations, they are typically complexed with metal ions such as manganese (maneb), zinc (zineb), or a combination of both (mancozeb).[2] Their chemical versatility has also led to their use as herbicides and insecticides.[1][3]

Dithiocarbamates are classified into several subgroups based on their chemical structure:

-

Dimethyl-dithiocarbamates (DMDTCs): Examples include ziram, ferbam, and thiram.[1]

-

Ethylene-bis-dithiocarbamates (EBDCs): This group includes the widely used mancozeb, maneb, and zineb.[1][4]

-

Propylene-bis-dithiocarbamates (PBDTCs): Propineb is a key example from this subgroup.[1]

Mechanism of Action: A Multi-Site Approach

The primary fungicidal activity of dithiocarbamates stems from their ability to interfere with multiple biochemical processes within the fungal cell. This multi-site action is a significant advantage, as it makes the development of resistance by fungal pathogens highly unlikely.[2] The core mechanisms of action include:

-